1-(Difluoromethyl)-8-(trifluoromethyl)naphthalene
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Overview
Description
1-(Difluoromethyl)-8-(trifluoromethyl)naphthalene is an organic compound characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under UV light .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactors and advanced fluorination techniques can enhance the efficiency of the synthesis . These methods allow for precise control over reaction conditions, minimizing side reactions and optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-8-(trifluoromethyl)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the trifluoromethyl group to a difluoromethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Difluoromethyl-substituted naphthalenes
Substitution: Halogenated or nitrated naphthalenes
Scientific Research Applications
1-(Difluoromethyl)-8-(trifluoromethyl)naphthalene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-8-(trifluoromethyl)naphthalene involves its interaction with molecular targets through its fluorinated groups. These groups can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules . The trifluoromethyl group, in particular, can form strong hydrogen bonds and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylbenzene: Contains a trifluoromethyl group attached to a benzene ring.
Difluoromethylbenzene: Contains a difluoromethyl group attached to a benzene ring.
1,1,1-Trifluoroethane: A simple aliphatic compound with a trifluoromethyl group.
Uniqueness
1-(Difluoromethyl)-8-(trifluoromethyl)naphthalene is unique due to the presence of both difluoromethyl and trifluoromethyl groups on a naphthalene ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C12H7F5 |
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Molecular Weight |
246.18 g/mol |
IUPAC Name |
1-(difluoromethyl)-8-(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C12H7F5/c13-11(14)8-5-1-3-7-4-2-6-9(10(7)8)12(15,16)17/h1-6,11H |
InChI Key |
FJVBTCLGPNNALP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)F)C(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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